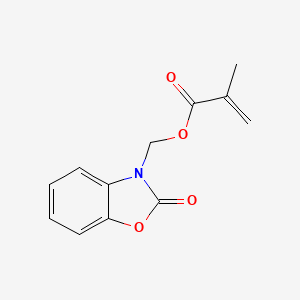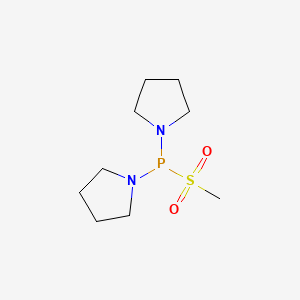
Methylsulfonyl(dipyrrolidin-1-yl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylsulfonyl(dipyrrolidin-1-yl)phosphane is a chemical compound with the molecular formula C10H20N2O2PS It is known for its unique structure, which includes a phosphane core bonded to two pyrrolidinyl groups and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methylsulfonyl(dipyrrolidin-1-yl)phosphane typically involves the reaction of dipyrrolidinylphosphine with methylsulfonyl chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions usually include a solvent like tetrahydrofuran (THF) and a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methylsulfonyl(dipyrrolidin-1-yl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The pyrrolidinyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
Methylsulfonyl(dipyrrolidin-1-yl)phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of methylsulfonyl(dipyrrolidin-1-yl)phosphane involves its ability to coordinate with metal centers and participate in catalytic cycles. The phosphane core can donate electron density to metal ions, facilitating various catalytic transformations. The methylsulfonyl group can also participate in redox reactions, contributing to the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
Tris(1-pyrrolidinyl)phosphine: Similar in structure but lacks the methylsulfonyl group.
Triphenylphosphine: A common phosphine ligand used in many catalytic processes.
Tris(dimethylamino)phosphine: Another phosphine ligand with different substituents.
Uniqueness
Methylsulfonyl(dipyrrolidin-1-yl)phosphane is unique due to the presence of both pyrrolidinyl and methylsulfonyl groups, which impart distinct reactivity and coordination properties. This makes it a versatile compound for various applications in synthesis and catalysis.
Properties
CAS No. |
141930-79-2 |
|---|---|
Molecular Formula |
C9H19N2O2PS |
Molecular Weight |
250.30 g/mol |
IUPAC Name |
methylsulfonyl(dipyrrolidin-1-yl)phosphane |
InChI |
InChI=1S/C9H19N2O2PS/c1-15(12,13)14(10-6-2-3-7-10)11-8-4-5-9-11/h2-9H2,1H3 |
InChI Key |
YOADSBCFGPRNHS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)P(N1CCCC1)N2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


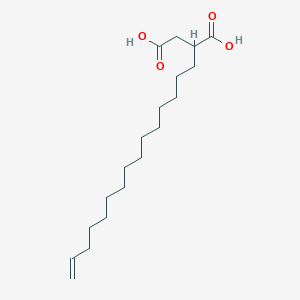
![2-[2-(Bromomethyl)-4-nitrophenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B12549051.png)
![2-Methylidene-5,6-dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dithiine](/img/structure/B12549056.png)
![(19E,21E,23E,25E,27E,29E,31E)-33-[3,5-dihydroxy-4-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]acetyl]amino]-6-methyloxan-2-yl]oxy-N-[2-(dimethylamino)ethyl]-1,3,5,7,9,13,37-heptahydroxy-17-[5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxamide](/img/structure/B12549059.png)
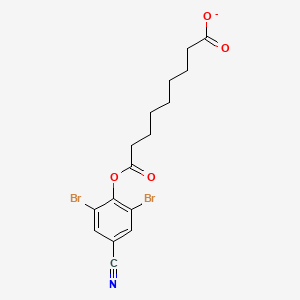
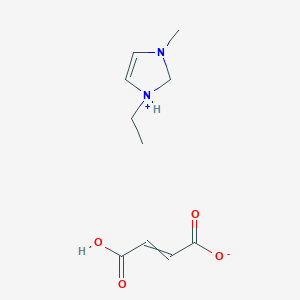
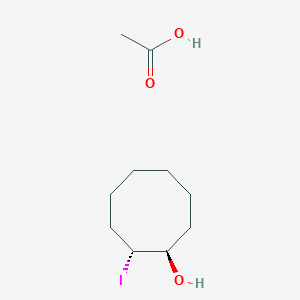
![3H-Naphth[2,1-b][1,4]oxazine, 3,3-diphenyl-](/img/structure/B12549102.png)

![[3-(Trifluoromethyl)hex-3-EN-1-YL]benzene](/img/structure/B12549111.png)
![2-{2-[(4-Methoxyphenyl)methoxy]ethyl}oxirane](/img/structure/B12549119.png)


